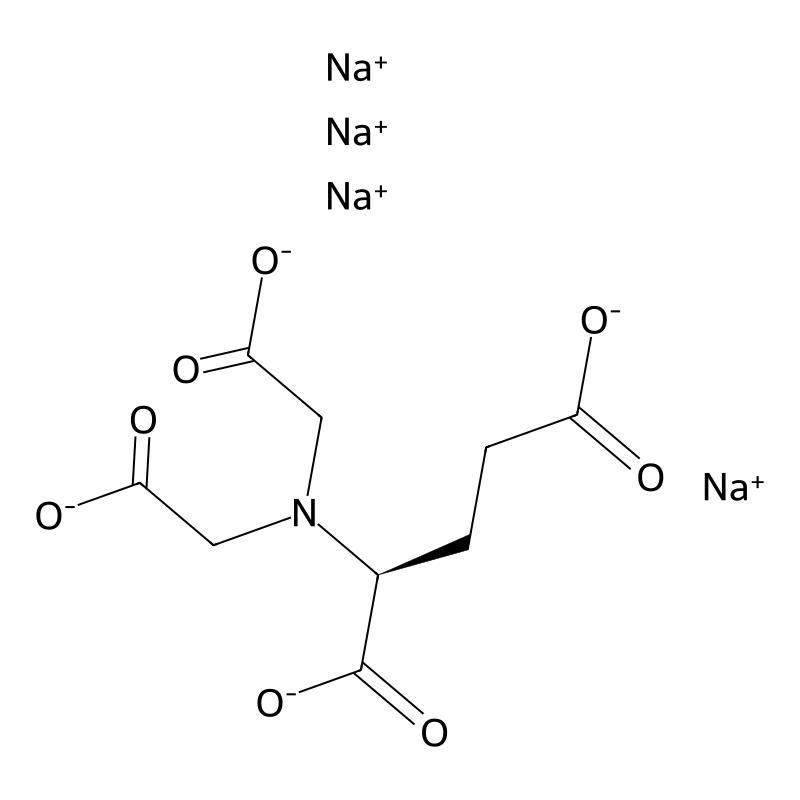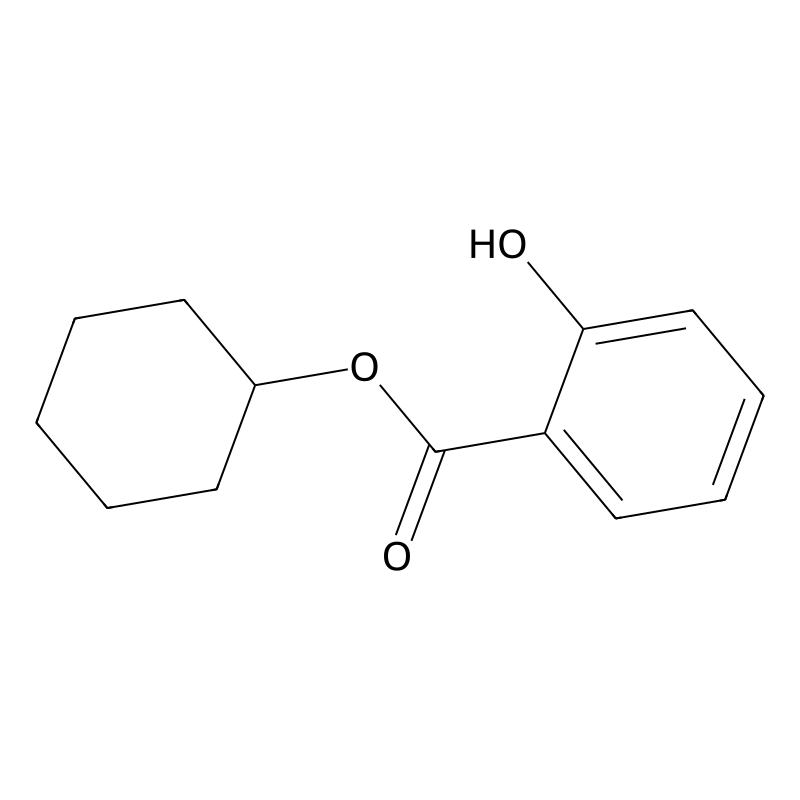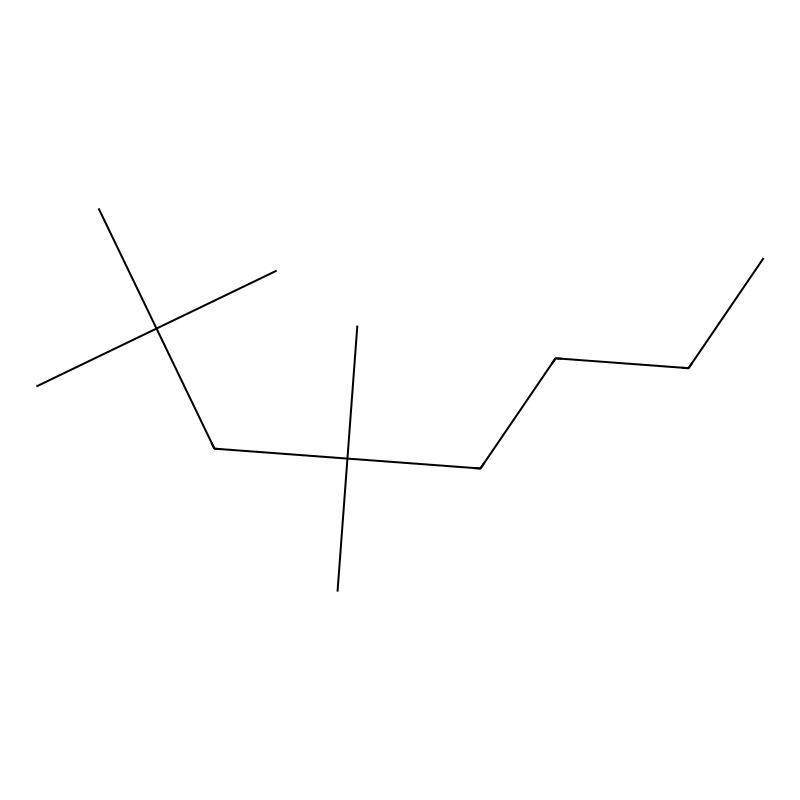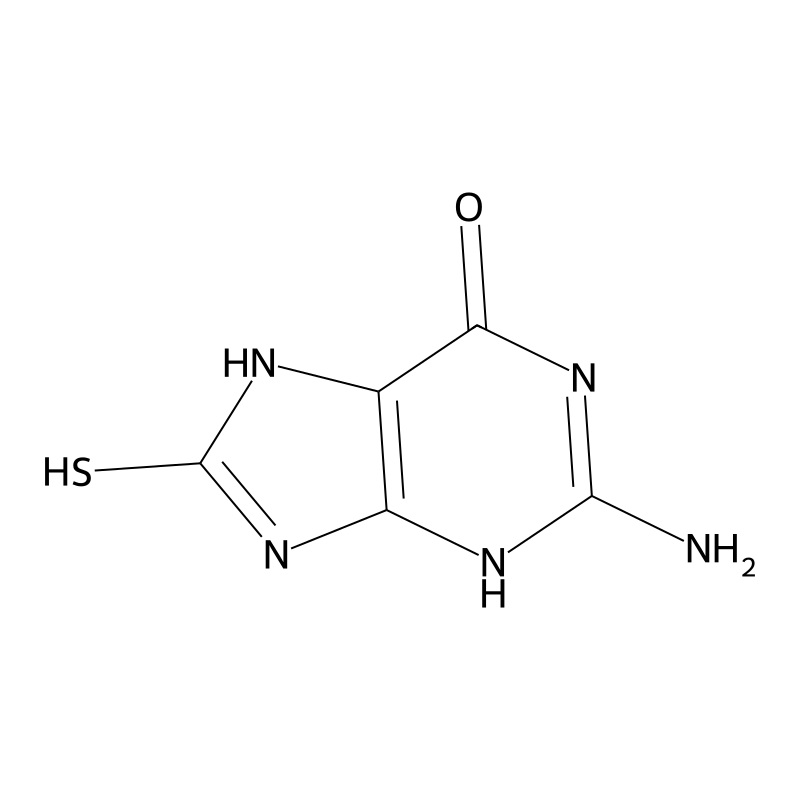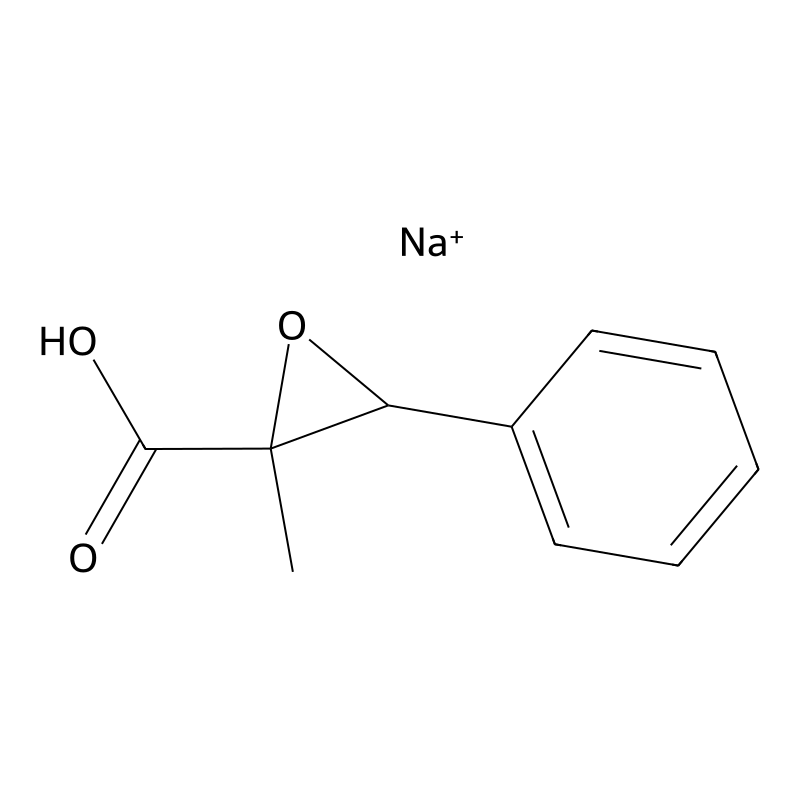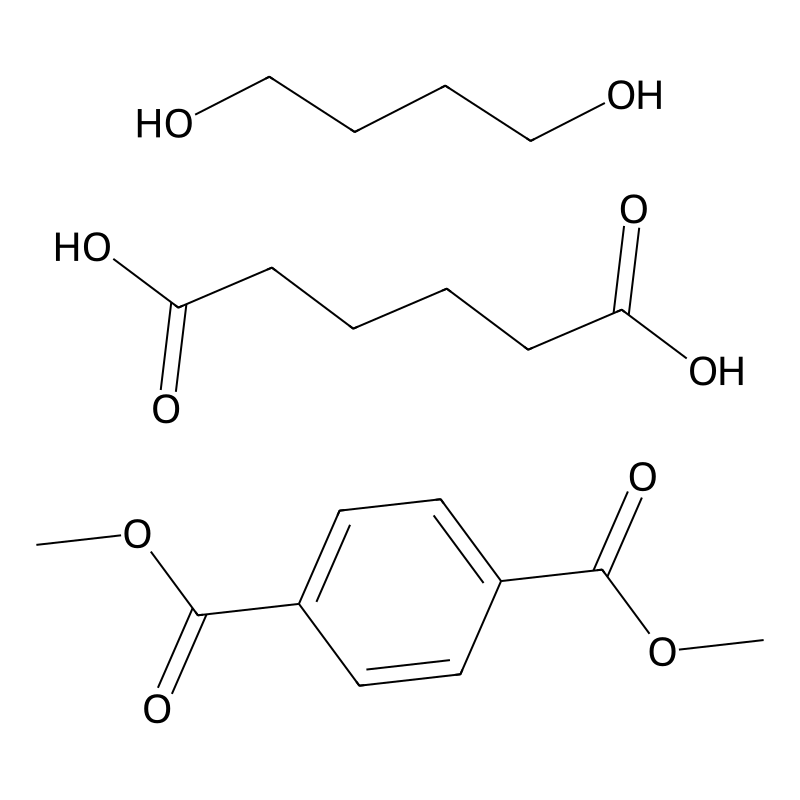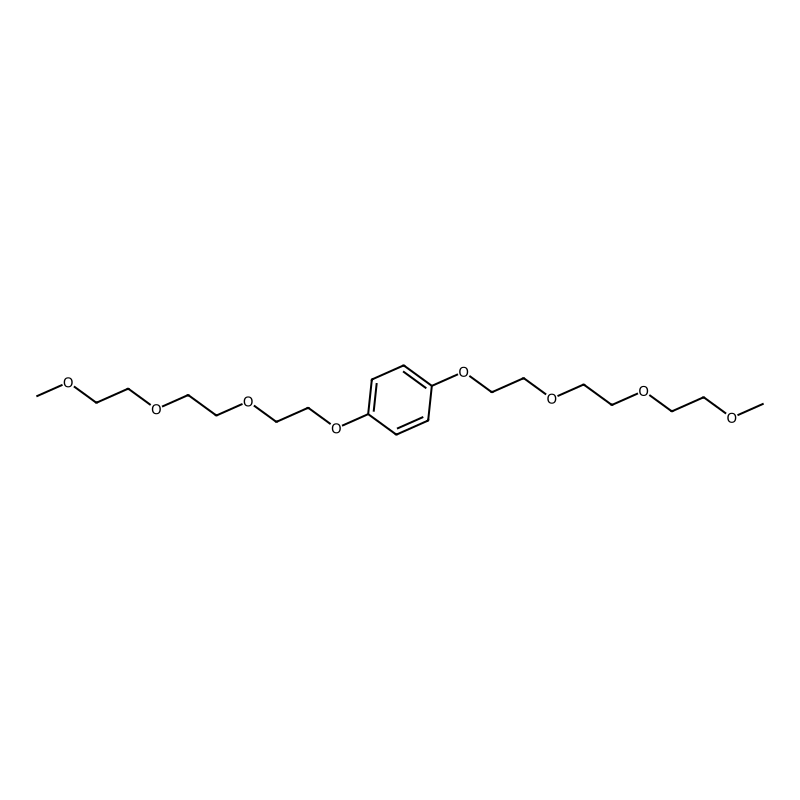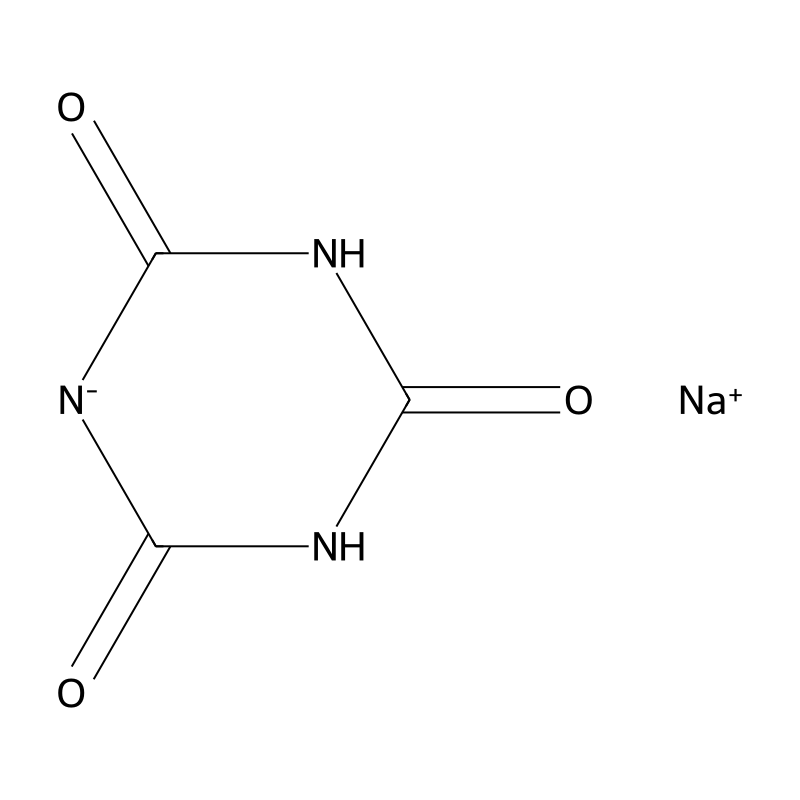Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester
Catalog No.
S901687
CAS No.
1174758-22-5
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
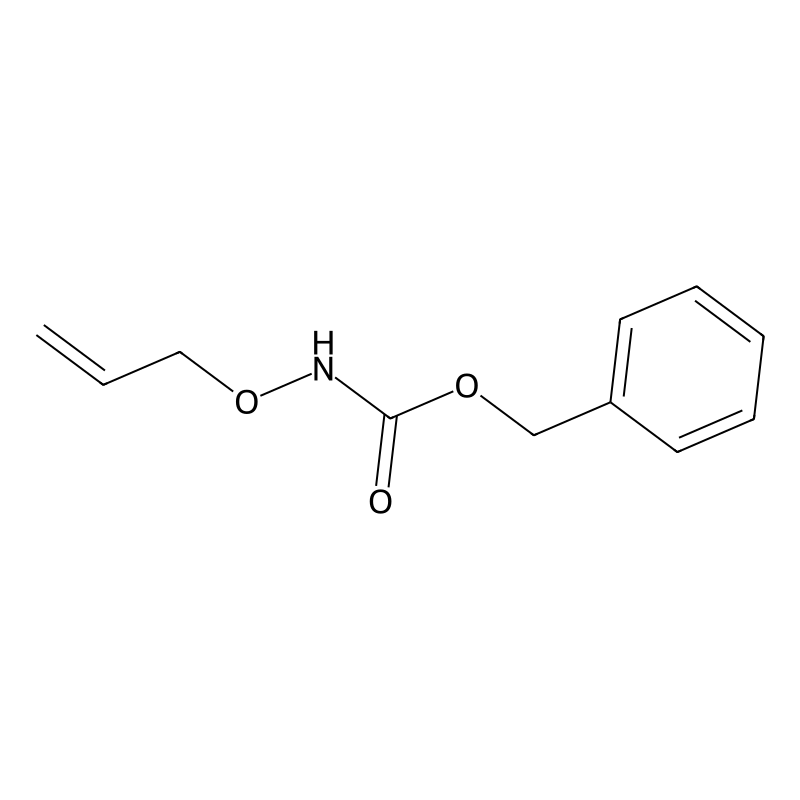
Content Navigation
CAS Number
1174758-22-5
Product Name
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester
IUPAC Name
benzyl N-prop-2-enoxycarbamate
Molecular Formula
C11H13NO3
Molecular Weight
207.23 g/mol
InChI
InChI=1S/C11H13NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
InChI Key
XFWADCMXFGHAIF-UHFFFAOYSA-N
SMILES
C=CCONC(=O)OCC1=CC=CC=C1
Canonical SMILES
C=CCONC(=O)OCC1=CC=CC=C1
Fenobucarb is an insecticide that belongs to the carbamate family, which also includes aldicarb, carbaryl, and methomyl. It was first introduced in the 1960s and is used to control a variety of pests that infest crops, including aphids, thrips, and spider mites. Fenobucarb is also used in urban pest management to control mosquito populations.
Fenobucarb has a molecular formula of C16H16N2O3 and a molecular weight of 292.31 g/mol. It is a white crystalline powder with a melting point of 75-78°C. Fenobucarb is soluble in organic solvents such as acetone, chloroform, and methanol, but insoluble in water.
Fenobucarb can be synthesized from phenyl methyl carbonate, 2-propen-1-ol, and methylamine in the presence of a catalyst such as sodium ethoxide. The product is then purified by recrystallization from ethyl acetate. The purity and identity of fenobucarb can be confirmed by various analytical methods, such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
Several analytical methods are available for detecting and quantifying fenobucarb. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used to quantify fenobucarb residues in environmental samples, such as soil, water, and food.
Fenobucarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, that leads to paralysis and death of the insect. Fenobucarb has a broad spectrum of activity against a wide range of insect pests, but it is also toxic to non-target organisms such as bees, beneficial insects, and aquatic organisms.
Fenobucarb is toxic to humans and animals if ingested, inhaled, or absorbed through the skin. Acute exposure to fenobucarb can cause symptoms such as nausea, vomiting, headache, dizziness, and muscle weakness. Prolonged exposure to low levels of fenobucarb can lead to more serious health effects, such as neurological damage, cancer, and reproductive problems.
Fenobucarb is often used in scientific experiments to test its efficacy against various pest species. It is also used to examine the toxicological effects of carbamates on different organisms and to develop new analytical methods for detecting and quantifying carbamate residues in environmental samples.
Research on fenobucarb has focused on several areas, including its mode of action, toxicity to non-target organisms, resistance mechanisms in target pests, and development of effective and safer alternatives to carbamate insecticides. There is also ongoing research on the environmental fate and transport of fenobucarb, which is important for understanding its potential impacts on wildlife and ecosystems.
Fenobucarb has implications in various fields of research and industry, such as agriculture, environmental monitoring, and public health. It is used extensively in agriculture to control pests and increase crop yields, but concerns over its persistence in the environment and potential health risks have led to the development of alternative pest control strategies. Fenobucarb is also used in environmental monitoring to detect pesticide residues in food and water samples. In public health, fenobucarb is used in urban pest management to control mosquito populations and prevent the spread of diseases such as malaria and dengue fever.
Limitations:
Fenobucarb has several limitations, including its toxicity to non-target organisms and potential impacts on human health and the environment. Its persistence in the environment and potential for bioaccumulation also raise concerns about its long-term impacts on wildlife and ecosystems. Additionally, the development of resistance in target pests has resulted in the decreased efficacy of fenobucarb and other carbamate insecticides.
Limitations:
Fenobucarb has several limitations, including its toxicity to non-target organisms and potential impacts on human health and the environment. Its persistence in the environment and potential for bioaccumulation also raise concerns about its long-term impacts on wildlife and ecosystems. Additionally, the development of resistance in target pests has resulted in the decreased efficacy of fenobucarb and other carbamate insecticides.
Future research on fenobucarb should focus on developing safer and more effective alternatives to carbamate insecticides, such as botanicals and microbial agents. There is also a need to develop new analytical methods for detecting and quantifying carbamate residues in environmental samples, as well as monitoring the environmental fate and transport of fenobucarb and other carbamates. Additionally, research should focus on strategies for reducing the environmental impact of carbamate insecticides, such as integrated pest management programs that minimize pesticide use and promote sustainable agriculture.
XLogP3
2.1
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
